![molecular formula C17H16Cl2FNO2 B1350296 N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine](/img/structure/B1350296.png)
N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine is a complex organic compound with the molecular formula C17H16Cl2FNO2 and a molecular weight of 356.2 g/mol . This compound is characterized by the presence of a fluoropropoxy group attached to a benzenecarbaldehyde moiety, which is further linked to an oxime group substituted with a dichlorobenzyl group. The unique structure of this compound makes it a valuable tool in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine typically involves multiple steps:
-
Preparation of 4-(3-fluoropropoxy)benzenecarbaldehyde
- This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
-
Formation of the Oxime
- The aldehyde group of 4-(3-fluoropropoxy)benzenecarbaldehyde is then converted to the oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction is typically performed in an aqueous or alcoholic medium.
-
Substitution with 2,6-dichlorobenzyl Group
- The final step involves the substitution of the oxime group with a 2,6-dichlorobenzyl group. This can be achieved by reacting the oxime with 2,6-dichlorobenzyl chloride in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoropropoxy and dichlorobenzyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-(3-fluoropropoxy)benzoic acid.
Reduction: 4-(3-fluoropropoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-fluoropropoxy)benzenecarbaldehyde: Lacks the oxime and dichlorobenzyl groups, making it less versatile in certain applications.
4-(3-fluoropropoxy)benzaldehyde oxime: Lacks the dichlorobenzyl group, which may affect its binding affinity and specificity.
4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime: Similar structure but with different substitution pattern on the benzyl group, which can influence its chemical and biological properties
Uniqueness
N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine is unique due to the combination of its fluoropropoxy, benzenecarbaldehyde, oxime, and dichlorobenzyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H16Cl2FNO2 |
|---|---|
Poids moléculaire |
356.2 g/mol |
Nom IUPAC |
N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine |
InChI |
InChI=1S/C17H16Cl2FNO2/c18-16-3-1-4-17(19)15(16)12-23-21-11-13-5-7-14(8-6-13)22-10-2-9-20/h1,3-8,11H,2,9-10,12H2 |
Clé InChI |
PCDQWMGZODGFNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CON=CC2=CC=C(C=C2)OCCCF)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxo-2-butenoic acid](/img/structure/B1350214.png)
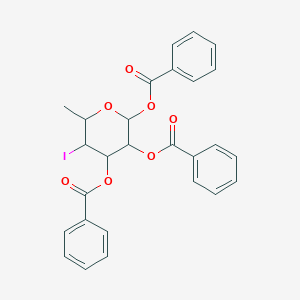
![N-[[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylideneamino]furan-2-carboxamide](/img/structure/B1350231.png)
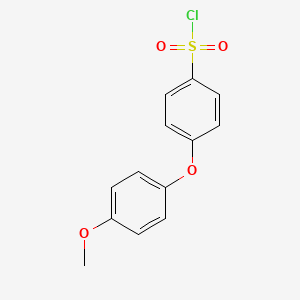
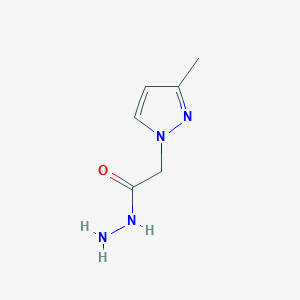
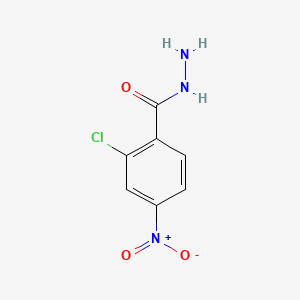
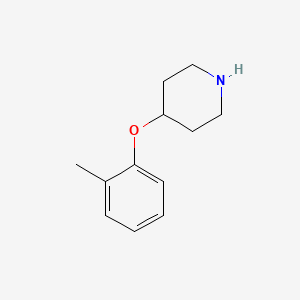
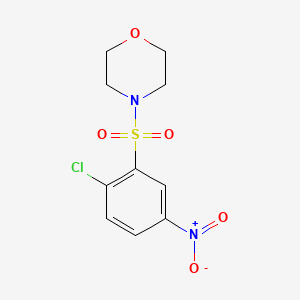
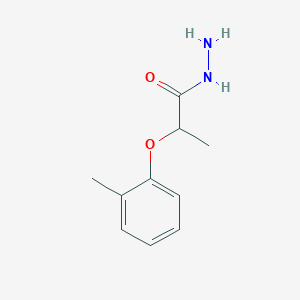
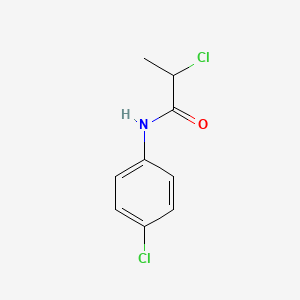
![1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350249.png)
![3-benzyl-N-[(4-methylphenyl)methylideneamino]quinoxalin-2-amine](/img/structure/B1350252.png)
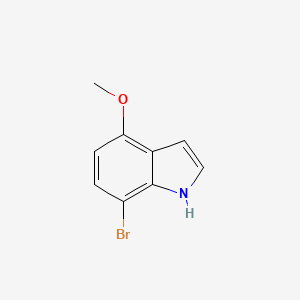
![2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid](/img/structure/B1350263.png)
